molecular formula C20H25ClN2O B5183484 1-(2-chlorobenzyl)-4-(4-ethoxybenzyl)piperazine

1-(2-chlorobenzyl)-4-(4-ethoxybenzyl)piperazine

Cat. No. B5183484
M. Wt: 344.9 g/mol
InChI Key: UKTUJPFUEKRZNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-chlorobenzyl)-4-(4-ethoxybenzyl)piperazine, also known as TFMPP, is a synthetic compound that belongs to the class of piperazine derivatives. It is a psychoactive drug that has been used as a recreational drug due to its euphoric effects. However, TFMPP has also been studied for its potential therapeutic applications.

Mechanism of Action

1-(2-chlorobenzyl)-4-(4-ethoxybenzyl)piperazine acts primarily as a serotonin receptor agonist, specifically on the 5-HT1A and 5-HT2A receptors. It also has some affinity for the dopamine D2 receptor. Activation of these receptors leads to an increase in the levels of neurotransmitters such as serotonin and dopamine, which are associated with mood regulation.
Biochemical and Physiological Effects:
1-(2-chlorobenzyl)-4-(4-ethoxybenzyl)piperazine has been shown to have a range of biochemical and physiological effects, including increased heart rate, elevated blood pressure, and increased body temperature. It can also cause changes in behavior, such as increased sociability and euphoria.

Advantages and Limitations for Lab Experiments

1-(2-chlorobenzyl)-4-(4-ethoxybenzyl)piperazine has been used in laboratory experiments to study the effects of serotonin receptor agonists on behavior and mood regulation. Its advantages include its ability to selectively target serotonin receptors, making it a useful tool for studying the role of these receptors in various neurological disorders. However, its limitations include its potential for abuse and its lack of selectivity for specific serotonin receptor subtypes.

Future Directions

1. Further studies are needed to determine the potential therapeutic applications of 1-(2-chlorobenzyl)-4-(4-ethoxybenzyl)piperazine in treating neurological disorders.
2. Research should focus on the development of more selective serotonin receptor agonists that can target specific receptor subtypes.
3. Studies should investigate the long-term effects of 1-(2-chlorobenzyl)-4-(4-ethoxybenzyl)piperazine on behavior and mood regulation.
4. Research should explore the potential of 1-(2-chlorobenzyl)-4-(4-ethoxybenzyl)piperazine as a tool for studying the role of serotonin receptors in the development of neurological disorders.
5. Future studies should investigate the potential of 1-(2-chlorobenzyl)-4-(4-ethoxybenzyl)piperazine as a treatment for addiction and substance abuse disorders.

Synthesis Methods

1-(2-chlorobenzyl)-4-(4-ethoxybenzyl)piperazine can be synthesized by the reaction of 1-(2-chlorobenzyl)piperazine with 4-(4-ethoxybenzyl)chloride in the presence of a base such as potassium carbonate. The reaction yields 1-(2-chlorobenzyl)-4-(4-ethoxybenzyl)piperazine as a white crystalline solid.

Scientific Research Applications

1-(2-chlorobenzyl)-4-(4-ethoxybenzyl)piperazine has been studied for its potential therapeutic applications in treating various neurological disorders such as Parkinson's disease, schizophrenia, and depression. It has been found to act as a serotonin receptor agonist, which means that it can stimulate the activity of serotonin receptors in the brain. This activity has been shown to have an antidepressant effect in animal models.

properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-4-[(4-ethoxyphenyl)methyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN2O/c1-2-24-19-9-7-17(8-10-19)15-22-11-13-23(14-12-22)16-18-5-3-4-6-20(18)21/h3-10H,2,11-16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKTUJPFUEKRZNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chlorobenzyl)-4-(4-ethoxybenzyl)piperazine

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